4-{(E)-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)imino]methyl}benzene-1,3-diyl bis(4-methylbenzenesulfonate)
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Overview
Description
2-{[(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)IMINO]METHYL}-5-{[(4-METHYLPHENYL)SULFONYL]OXY}PHENYL 4-METHYL-1-BENZENESULFONATE is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including isoindole, sulfonate, and phenyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)IMINO]METHYL}-5-{[(4-METHYLPHENYL)SULFONYL]OXY}PHENYL 4-METHYL-1-BENZENESULFONATE typically involves multi-step organic reactions. The process begins with the preparation of the isoindole derivative, followed by the introduction of the sulfonate and phenyl groups through various substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
2-{[(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)IMINO]METHYL}-5-{[(4-METHYLPHENYL)SULFONYL]OXY}PHENYL 4-METHYL-1-BENZENESULFONATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The phenyl and sulfonate groups can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different isoindole derivatives, while substitution reactions can introduce various functional groups into the phenyl ring.
Scientific Research Applications
2-{[(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)IMINO]METHYL}-5-{[(4-METHYLPHENYL)SULFONYL]OXY}PHENYL 4-METHYL-1-BENZENESULFONATE has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)IMINO]METHYL}-5-{[(4-METHYLPHENYL)SULFONYL]OXY}PHENYL 4-METHYL-1-BENZENESULFONATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in sensitive applications.
Ibuprofen: A non-steroidal anti-inflammatory drug with a different mechanism of action.
Properties
Molecular Formula |
C29H22N2O8S2 |
---|---|
Molecular Weight |
590.6 g/mol |
IUPAC Name |
[4-[(E)-(1,3-dioxoisoindol-2-yl)iminomethyl]-3-(4-methylphenyl)sulfonyloxyphenyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C29H22N2O8S2/c1-19-7-13-23(14-8-19)40(34,35)38-22-12-11-21(18-30-31-28(32)25-5-3-4-6-26(25)29(31)33)27(17-22)39-41(36,37)24-15-9-20(2)10-16-24/h3-18H,1-2H3/b30-18+ |
InChI Key |
QWRBTUFECKIQFV-UXHLAJHPSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC(=C(C=C2)/C=N/N3C(=O)C4=CC=CC=C4C3=O)OS(=O)(=O)C5=CC=C(C=C5)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC(=C(C=C2)C=NN3C(=O)C4=CC=CC=C4C3=O)OS(=O)(=O)C5=CC=C(C=C5)C |
Origin of Product |
United States |
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